what is the chemical structure of methyl acetimidate
what is the chemical structure of methyl acetimidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyl acetimidate, a versatile chemical reagent with significant applications in organic synthesis and biochemical research. The document details its chemical structure, properties, synthesis, key reactions, and various applications, with a focus on its utility for professionals in the fields of chemistry and drug development.
Chemical Identity and Properties
Methyl acetimidate, systematically named methyl ethanimidate, is an organic compound belonging to the imidoester class.[1] It is most commonly handled and utilized in its more stable hydrochloride salt form.[2] The free base typically appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in polar organic solvents.[3] The hydrochloride salt is often a white to yellow powder or a colorless to pale yellow liquid.[4][5]
The structure of methyl acetimidate features a central carbon atom double-bonded to a nitrogen atom and single-bonded to a methyl group and a methoxy group.
A summary of the key quantitative data for methyl acetimidate and its hydrochloride salt is presented below.
| Property | Value (Methyl Acetimidate) | Value (Methyl Acetimidate HCl) | Reference(s) |
| Molecular Formula | C₃H₇NO | C₃H₈ClNO | |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol | |
| CAS Number | 14777-29-8 | 14777-27-6 | |
| IUPAC Name | methyl ethanimidate | methyl ethanimidate;hydrochloride | |
| SMILES | C(OC)(C)=N | Cl.COC(C)=N | |
| InChI Key | SJFKGZZCMREBQH-UHFFFAOYSA-N | WHYJXXISOUGFLJ-UHFFFAOYSA-N | |
| Melting Point | Not available | 105 °C (decomposes) | |
| Topological Polar Surface Area | 33.1 Ų | 33.1 Ų |
Synthesis and Experimental Protocols
The most established method for synthesizing methyl acetimidate hydrochloride is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.
This protocol is based on a method utilizing acetyl chloride as an in situ source of HCl.
Materials:
-
Acetonitrile (1.6 kg)
-
Methanol (2.4 kg)
-
Acetyl chloride (3.67 kg)
-
tert-Butyl methyl ether (11.8 kg)
Procedure:
-
Charge a suitable reactor with acetonitrile and methanol.
-
Cool the reactor contents to -10°C.
-
Slowly add acetyl chloride to the cooled mixture, ensuring the temperature is maintained at or below 0°C.
-
Stir the reaction mixture at 0°C for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure at a temperature of 45°C.
-
Add tert-butyl methyl ether to the resulting residue and stir the mixture at 0°C for 3 hours to facilitate precipitation.
-
Filter the resulting solid product.
-
Dry the solid under vacuum at 40°C to yield methyl acetimidate hydrochloride (expected yield: ~95%).
Chemical Reactivity and Key Reactions
Methyl acetimidate is a reactive compound that participates in several important chemical transformations.
-
Hydrolysis : In the presence of water, methyl acetimidate hydrolyzes to form methyl acetate and ammonia. Its hydrochloride salt hydrolyzes to methylamine and acetic acid.
-
Nucleophilic Substitution : The carbon atom of the imidate group is electrophilic and susceptible to attack by nucleophiles, leading to the formation of new compounds.
-
Amide Formation : It readily reacts with carboxylic acids to form amides, making it a useful reagent in peptide synthesis.
-
Protein Modification : Methyl acetimidate is widely used to selectively modify the primary amino groups of lysine residues in proteins. This reaction is highly specific at an alkaline pH (typically 9-10). The modification converts the positively charged amino group into a positively charged acetamidine group, which can be valuable for studying protein structure and function.
The following diagram illustrates the reaction pathway for the modification of a lysine residue by methyl acetimidate.
Caption: Reaction of Methyl Acetimidate with a Lysine Residue.
Applications in Research and Drug Development
Methyl acetimidate and its hydrochloride salt are valuable tools for researchers in chemistry and biology.
-
Organic Synthesis : It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its ability to form imines and amidines is particularly useful.
-
Biochemical Probes : The specific reaction with lysine residues allows it to be used as a probe for protein structure and function. This modification can aid in protein crystallography by improving solubility and stability.
-
Enzyme Inhibition : It has been shown to inhibit the N-methylation of phosphatidylethanolamine, which is crucial for studying lipid metabolism and signaling pathways.
-
Sickle Cell Anemia Research : Methyl acetimidate has been investigated as an in vitro antisickling agent. It modifies hemoglobin, which can inhibit the polymerization of sickle hemoglobin.
-
Bioconjugation : The reagent is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces.
Spectroscopic Information
Detailed spectroscopic data is available for the characterization of methyl acetimidate.
-
Infrared (IR) Spectroscopy : The IR spectra of both methyl acetimidate and its hydrochloride salt have been thoroughly analyzed to confirm their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for methyl acetimidate is available in public databases such as PubChem.
-
Mass Spectrometry (MS) : Predicted GC-MS data can be found in resources like the Human Metabolome Database.
